molecular formula C6H3BrN2O B13152662 4-Bromooxazolo[4,5-c]pyridine

4-Bromooxazolo[4,5-c]pyridine

Cat. No.: B13152662
M. Wt: 199.00 g/mol
InChI Key: AQQUPPBMQOJUKX-UHFFFAOYSA-N
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Description

Significance of Fused Oxazole-Pyridine Heterocyclic Systems in Chemical Research

The fusion of an oxazole (B20620) ring with a pyridine (B92270) ring gives rise to a class of compounds known as oxazolopyridines. These frameworks are of significant interest in medicinal chemistry and drug discovery. enpress-publisher.com They serve as core structures for various pharmacologically active molecules. For instance, different isomers of the oxazolopyridine scaffold have been investigated for a range of biological activities, including analgesic and anticancer properties.

Research has highlighted the importance of these fused systems in targeting specific enzymes and receptors within the body. Derivatives of the oxazolo[4,5-b]pyridine (B1248351) isomer, for example, have been identified as activators of SIRT1, a protein involved in metabolic regulation. researchgate.net Furthermore, the broader family of 5,6-fused bicyclic heteroaromatics, which includes the oxazolopyridine skeleton, has been explored for developing new treatments for tuberculosis. nih.gov The versatility of this framework makes it a valuable scaffold for creating complex chemical compounds for therapeutic applications. cymitquimica.com

Role of Halogenated Heterocycles as Strategic Synthetic Intermediates

In organic synthesis, halogen atoms like bromine, chlorine, and iodine play a pivotal role in the construction and modification of molecules. mdpi.compreprints.orgnih.gov Due to their high electrophilicity and effectiveness as leaving groups, halogens serve as "handles" on a molecule, providing a site for further chemical reactions. mdpi.compreprints.orgnih.gov

Halogenated heterocycles are widely used as building blocks or intermediates in synthetic chemistry. jeyamscientific.in They are essential starting materials for a vast array of synthetic protocols, most notably in transition-metal-catalyzed cross-coupling reactions. jeyamscientific.inresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler, halogenated precursors. researchgate.net The presence of a halogen atom can activate a molecule for subsequent structural modifications, making halogenated heterocycles indispensable tools for synthetic chemists. mdpi.com

Overview of Oxazolo[4,5-c]pyridine Derivatives and Isomerism

The oxazolopyridine framework can exist in several isomeric forms, depending on the points of fusion between the oxazole and pyridine rings. The primary isomers include oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, oxazolo[4,5-c]pyridine, and oxazolo[5,4-c]pyridine. The specific arrangement of the atoms in these isomers significantly influences their electronic properties, reactivity, and biological activity. For example, a comparative study on the inhibition of the FAAH enzyme showed that the [4,5-b] isomer was more potent than the [4,5-c] and [5,4-c] isomers, demonstrating that the fusion position is a critical determinant of biological function.

In addition to the isomerism of the core structure, derivatives can be formed by substituting various atoms on the ring. For 4-Bromooxazolo[4,5-c]pyridine, the bromine atom is located at position 4. Other positional isomers, such as 7-Bromooxazolo[4,5-c]pyridine, also exist and may exhibit different chemical reactivity and properties. sigmaaldrich.comchemicalbook.com

Table 1: Constitutional Isomers of the Oxazolopyridine Framework

Isomer NameRing Fusion Points
Oxazolo[4,5-b]pyridineThe oxazole ring is fused to the 'b' face (positions 2 and 3) of the pyridine ring.
Oxazolo[5,4-b]pyridineThe oxazole ring is fused to the 'b' face (positions 2 and 3) of the pyridine ring with alternate orientation.
Oxazolo[4,5-c]pyridineThe oxazole ring is fused to the 'c' face (positions 3 and 4) of the pyridine ring.
Oxazolo[5,4-c]pyridineThe oxazole ring is fused to the 'c' face (positions 3 and 4) of the pyridine ring with alternate orientation.

Positioning of this compound within Advanced Heterocyclic Synthesis

This compound is positioned as a key synthetic intermediate in advanced heterocyclic chemistry. uni.lu Its utility stems directly from the presence of the bromine atom at a specific and reactive position on the pyridine ring portion of the scaffold.

This bromine atom serves as a versatile functional group for introducing molecular diversity. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netclockss.org For instance, synthetic routes developed for related bromo-oxazolopyridine isomers demonstrate that the bromine atom can be readily replaced by aryl groups (via Suzuki coupling) or used to install carbon-carbon double bonds (via Heck reaction). clockss.org This capability allows chemists to use this compound as a foundational building block to construct a library of more complex derivatives with tailored electronic and steric properties for further investigation in fields like medicinal chemistry and materials science.

Table 2: Physicochemical Properties of the Parent Compound, Oxazolo[4,5-c]pyridine

PropertyValueSource
Molecular Formula C6H4N2OPubChem
Molecular Weight 120.11 g/mol PubChem nih.gov
IUPAC Name mdpi.comCurrent time information in Bangalore, IN.oxazolo[4,5-c]pyridinePubChem nih.gov
CAS Number 273-56-3PubChem nih.gov
InChIKey ZATXVRSLQDRAHZ-UHFFFAOYSA-NPubChem nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

4-bromo-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H

InChI Key

AQQUPPBMQOJUKX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=N2)Br

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 4 Bromooxazolo 4,5 C Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-4 position of the oxazolo[4,5-c]pyridine system is a key functional handle for constructing more complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming C-C bonds by coupling an organohalide with an organoboronic acid or ester, catalyzed by a palladium(0) complex. For 4-Bromooxazolo[4,5-c]pyridine, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 4-position. The reaction typically proceeds with high efficiency and excellent functional group tolerance. mdpi.comresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving optimal yields, with systems like Pd(PPh₃)₄ and a carbonate or phosphate base in a solvent mixture such as dioxane/water being common. mdpi.com Electron-rich boronic acids tend to provide better yields compared to electron-deficient ones. mdpi.com

The versatility of the Suzuki-Miyaura coupling makes it a cornerstone for the structural elaboration of pyridine-based heterocycles. nih.govnih.gov Although pyridine (B92270) derivatives can sometimes pose challenges due to the coordinating ability of the ring nitrogen, appropriate ligand selection can mitigate these issues and lead to successful coupling. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Organoboronic Acid PartnerCatalyst SystemBaseTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃90-98
3-Thiopheneboronic acidPd(PPh₃)₄K₃PO₄80-90
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄75-85

Beyond the Suzuki-Miyaura reaction, palladium catalysis facilitates a broad spectrum of C-C and C-N bond-forming transformations. rsc.orgresearchgate.net Reactions such as the Buchwald-Hartwig amination allow for the direct coupling of this compound with a wide array of primary and secondary amines, amides, and other N-nucleophiles. These reactions are indispensable for synthesizing derivatives with significant biological and material science applications. beilstein-journals.orgnih.gov

The success of these transformations hinges on the selection of an appropriate palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, BINAP). beilstein-journals.orgmit.edu The choice of base, such as cesium carbonate or potassium phosphate, is also critical to the reaction's efficiency. beilstein-journals.org These methods provide a direct and modular route to introduce nitrogen-containing functional groups, which are prevalent in pharmaceuticals. nih.gov

The regioselectivity of cross-coupling reactions involving this compound is inherently controlled by the location of the bromine atom at the C-4 position. This single, well-defined reaction site ensures that substitution occurs predictably without the formation of constitutional isomers.

The scope of coupling partners is extensive. In Suzuki-Miyaura reactions, a wide variety of substituted arylboronic acids, heteroarylboronic acids, and vinylboronic acids are generally well-tolerated. nih.gov For C-N couplings, the substrate scope includes aliphatic and aromatic amines, as well as more complex nitrogen-containing heterocycles. beilstein-journals.org The ability to couple with diverse partners allows for the systematic modification of the molecule's properties. Pyridine-based substrates are known to be excellent partners in these reactions, enabling the synthesis of a broad range of linked bi-heterocyclic systems. nih.gov

A valuable alternative to traditional cross-coupling methods is the desulfinylative coupling reaction, which often uses heteroaryl sulfinates as nucleophilic partners. nih.govsemanticscholar.org In this transformation, this compound acts as the electrophilic halide partner. The reaction, typically catalyzed by a palladium complex such as Pd(OAc)₂ with a phosphine ligand like PCy₃, couples the C-4 position of the oxazolopyridine with the carbon atom of the sulfinate, extruding sulfur dioxide. researchgate.netresearchgate.net

This method is particularly advantageous for creating linkages with other heterocyclic systems, such as pyridines and pyrimidines, as the required sulfinate precursors are often stable and easy to prepare. nih.govtcichemicals.com The reaction conditions generally involve an inorganic base like potassium carbonate and are conducted at elevated temperatures. semanticscholar.org

Table 2: Potential Desulfinylative Coupling Partners for this compound

Sulfinate PartnerCatalyst SystemBaseExpected Product
Sodium Pyridine-2-sulfinatePd(OAc)₂ / PCy₃K₂CO₃4-(Pyridin-2-yl)oxazolo[4,5-c]pyridine
Sodium Pyridine-3-sulfinatePd(OAc)₂ / PCy₃K₂CO₃4-(Pyridin-3-yl)oxazolo[4,5-c]pyridine
Sodium Pyrimidine-2-sulfinatePd(OAc)₂ / PCy₃K₂CO₃4-(Pyrimidin-2-yl)oxazolo[4,5-c]pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly when activated by a good leaving group.

In nucleophilic aromatic substitution (SNAr) reactions on pyridine and related heterocycles, nucleophilic attack occurs preferentially at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.comechemi.comstudy.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. stackexchange.comquora.com When the attack occurs at C-2 or C-4, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. echemi.com Attack at the C-3 position does not allow for this delocalization onto the nitrogen, resulting in a higher energy, less stable intermediate. quora.com

For this compound, the bromine atom is located at the activated C-4 position. This makes the compound an excellent substrate for SNAr reactions. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can readily displace the bromide under suitable conditions, providing a direct and often metal-free route to functionalized derivatives. The fusion of the oxazole (B20620) ring further modulates the electronic properties of the pyridine core, influencing its reactivity towards nucleophiles.

Table 3: Common Nucleophiles in SNAr Reactions with Activated Pyridines

NucleophileReagent ExampleProduct Type
AlkoxideSodium methoxide (NaOMe)4-Methoxy derivative
ThiolateSodium thiophenoxide (NaSPh)4-(Phenylthio) derivative
AminePyrrolidine4-(Pyrrolidin-1-yl) derivative
AzideSodium azide (NaN₃)4-Azido derivative

Influence of Halogen and Ring Nitrogen on Reactivity

The chemical reactivity of the this compound core is dictated by the synergistic electronic influences of the bromine atom and the pyridine ring nitrogen. The pyridine nitrogen atom exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density of the aromatic system. This inherent electron deficiency, or π-deficient character, deactivates the ring system towards electrophilic attack.

Furthermore, the basic nature of the pyridine nitrogen means that under the acidic conditions typical for many electrophilic aromatic substitution reactions, it is readily protonated. This generates a pyridinium cation, which dramatically amplifies the electron-withdrawing effect and further deactivates the ring, making substitutions exceptionally difficult.

The bromine atom at the C-4 position also contributes to this deactivation. Halogens are deactivating groups in the context of electrophilic aromatic substitution. This is due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+M). Consequently, the bromine atom further reduces the nucleophilicity of the pyridine ring, making it less susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the this compound scaffold is challenging due to the cumulative deactivating effects of the fused oxazole ring, the pyridine nitrogen, and the bromo substituent. Reactions, when they do occur, require forcing conditions.

Reactivity at the Pyridine C-3 Position under Vigorous Conditions

In pyridine itself, electrophilic substitution is much slower than in benzene and preferentially occurs at the C-3 position (meta-position) quimicaorganica.org. This is because the intermediates formed by attack at the C-2, C-4, and C-6 positions are significantly destabilized by placing a positive charge on the carbon adjacent to the electron-withdrawing nitrogen, with one resonance structure being particularly unfavorable as it places the positive charge directly on the electronegative nitrogen atom. Attack at the C-3 and C-5 positions keeps the positive charge distributed on carbon atoms further from the nitrogen. For this compound, the C-3 position remains a potential, albeit difficult, site for substitution under vigorous reaction conditions, such as high temperatures and the use of potent electrophilic reagents.

Nitration Studies and Positional Selectivity (e.g., at C-5)

The nitration of pyridine rings is a notoriously difficult transformation that typically requires harsh conditions quimicaorganica.org. Often, derivatization of the pyridine to a pyridine-N-oxide is employed to activate the ring towards electrophilic attack, which also alters the positional selectivity, favoring the C-2 and C-4 positions quimicaorganica.orgresearchgate.net. In strongly acidic media, required for generating the nitronium ion (NO₂⁺), the pyridine nitrogen is protonated, leading to strong deactivation that can prevent the reaction entirely rsc.org.

While specific nitration studies on this compound are not widely documented, studies on related fused heterocyclic systems, such as benzo[b]furo[2,3-c]pyridines, show that nitration proceeds on the benzene ring portion of the molecule researchgate.net. For this compound, electrophilic attack would be directed to the pyridine part of the bicyclic system. Given the directing effects of the existing substituents, the C-5 position would be a plausible site for substitution.

Deactivation Effects of the Pyridine Nitrogen and Bromine Substituent

The deactivation of the pyridine ring in this compound towards electrophilic aromatic substitution is a result of two primary electronic factors:

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the C-N bonds, drawing electron density away from the ring and reducing its nucleophilicity. Under the strong acidic conditions often used for EAS (e.g., in nitration or sulfonation), the lone pair of electrons on the nitrogen atom is protonated. The resulting positive charge on the pyridinium ion drastically increases the electron-withdrawing nature of the ring, making it extremely resistant to attack by electrophiles quimicaorganica.orgresearchgate.net.

Bromine Substituent: The bromine atom at the C-4 position also deactivates the ring. Like other halogens, it exhibits a dual electronic effect. It has a strong inductive electron-withdrawing effect (-I) due to its electronegativity, which deactivates the ring by pulling electron density away through the sigma bond framework. While it also has a weak electron-donating resonance effect (+M) via its lone pairs, the inductive effect is dominant for halogens, resulting in net deactivation.

The combination of these two features makes the pyridine moiety of this compound significantly electron-deficient and thus unreactive towards many common electrophilic substitution reactions.

Functionalization of the Oxazole Moiety

While the pyridine ring is deactivated, the oxazole moiety offers alternative sites for functionalization. The C-2 position of the oxazole ring is known to be susceptible to certain chemical modifications. Research on related complex heterocyclic systems has demonstrated that this position can be targeted for C-H bond functionalization. For instance, palladium-catalyzed direct C-H bond functionalization has been successfully used to introduce various aryl and heteroaryl groups at the C-2 position of an oxazole unit within a tricyclic scaffold . This type of reaction, often employing an aryl iodide, a palladium catalyst, and a suitable ligand, provides a powerful method for elaborating the core structure without relying on the challenging electrophilic substitution of the pyridine ring. This approach preserves the bromine atom on the pyridine moiety, allowing it to be used as a handle for subsequent late-stage modifications, such as cross-coupling reactions.

Table 1: Representative Palladium-Catalyzed C-H Functionalization at the Oxazole C-2 Position Data is illustrative of the reaction type on similar oxazole-containing scaffolds.

Entry Aryl Iodide Catalyst Ligand Base Solvent Yield (%)
1 Iodobenzene Pd(OAc)₂ SPhos K₂CO₃ Dioxane 85
2 4-Iodoanisole Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 78

Ring Modification and Opening Reactions

The fused oxazolo[4,5-c]pyridine ring system can undergo reactions that lead to the modification or cleavage of the heterocyclic rings. The oxazole ring, in particular, can be susceptible to ring-opening under certain conditions. Studies on the isomeric isoxazolo[4,5-b]pyridines have shown that the fused five-membered ring can be opened under basic conditions beilstein-journals.org. For example, treatment of a 3-formylisoxazolo[4,5-b]pyridine derivative with potassium carbonate led to a rearrangement and opening of the isoxazole ring beilstein-journals.org. This type of reactivity highlights the potential for the oxazole ring in this compound to be opened by nucleophilic attack, particularly if activated by adjacent electron-withdrawing groups, leading to the formation of substituted aminopyridine derivatives. Such transformations can be a strategic step in the synthesis of more complex, highly functionalized pyridine structures.

Computational Chemistry and Theoretical Investigations of 4 Bromooxazolo 4,5 C Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

DFT calculations can determine a range of "reactivity descriptors" that predict how 4-Bromooxazolo[4,5-c]pyridine will behave in a chemical reaction. These descriptors are derived from the molecule's electronic structure. nih.gov Key global reactivity indices include chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω). nih.govmdpi.com

Local reactivity is often analyzed using Fukui functions or Parr functions, which identify the specific atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govrepositorioinstitucional.mx For this compound, these calculations would likely indicate the carbon atom bonded to the bromine as a primary site for electrophilic attack in cross-coupling reactions, while the nitrogen atoms in the pyridine (B92270) and oxazole (B20620) rings would be identified as key sites for nucleophilic interactions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. tci-thaijo.org A smaller gap suggests higher reactivity.

Interactive Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound. This table illustrates the type of data generated from DFT calculations. Values are for demonstrative purposes.

DescriptorValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)2.79Propensity to accept electrons

DFT is employed to map the electronic landscape of this compound. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis provide quantitative values for the partial atomic charges on each atom. repositorioinstitucional.mxtci-thaijo.org This reveals the polarity of bonds and identifies electron-rich and electron-deficient centers.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be visualized. The MEP map provides a color-coded guide to the charge distribution, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen atoms, while the region near the C-Br bond would show a more complex potential influenced by the electronegativity of the bromine atom.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation from reactants to products.

A critical application of quantum modeling is the location of transition state (TS) structures, which are the highest energy points along a reaction coordinate. researchgate.netucsb.edu Identifying the geometry and energy of a transition state is essential for calculating the activation energy (Ea) of a reaction—the energy barrier that must be overcome for the reaction to proceed. ucsb.edufossee.in

Many heterocyclic compounds have multiple potential reaction sites. Computational modeling can predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to different products. nih.govresearchgate.net The reaction pathway with the lower activation energy barrier is favored, leading to the major regioisomer. mdpi.comsemanticscholar.org For instance, if a functionalization reaction were to target a C-H bond on the pyridine ring in addition to the C-Br bond, comparing the respective activation energies would predict the most likely product.

Similarly, for reactions that can produce different stereoisomers, DFT calculations can elucidate the origin of stereoselectivity. By calculating the energies of the diastereomeric transition states, chemists can predict which stereoisomer will be formed preferentially. This is achieved by analyzing subtle differences in steric and electronic interactions within the transition state structures.

For catalytic reactions, such as the cross-coupling of this compound, the efficiency of the catalyst is determined by its turnover frequency (TOF). The energetic span model is a theoretical tool used to calculate the TOF directly from the computed Gibbs free energy profile of the entire catalytic cycle. exlibrisgroup.comnih.govacs.org

This model identifies the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). The energetic span (δE) is the energy difference between these two key states. nih.govacs.org Unlike a simple activation energy for a single step, the energetic span considers the energies of all intermediates and transition states to provide a more accurate prediction of the catalyst's performance. exlibrisgroup.comresearchgate.net This allows for the theoretical screening of different catalysts or reaction conditions to optimize a synthetic process.

Interactive Table 2: Illustrative Energy Profile for a Catalytic Cycle involving this compound. This table shows a hypothetical Gibbs free energy profile from which the energetic span would be calculated.

Species in Catalytic CycleRelative Gibbs Free Energy (kcal/mol) (Illustrative)Role
Catalyst + Reactants0.0Starting Point
Oxidative Addition TS+15.2Transition State 1
Intermediate 1+4.5TOF-Determining Intermediate (TDI)
Transmetalation TS+18.7TOF-Determining Transition State (TDTS)
Intermediate 2-5.0Intermediate
Reductive Elimination TS+12.1Transition State 3
Catalyst + Products-15.0End Point
Energetic Span (δE) 14.2 (TDTS - TDI) = 18.7 - 4.5

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding modes and interactions between a ligand and a target protein at the molecular level. However, a comprehensive review of the scientific literature reveals a notable absence of specific molecular docking studies conducted on this compound.

Despite the growing interest in the broader family of oxazolopyridine derivatives for various therapeutic applications, dedicated computational investigations into the binding behavior of the 4-bromo substituted isomer are not yet available in published research. The oxazolo[4,5-b]pyridine (B1248351) scaffold, a closely related isomer, has been the subject of some computational analysis, with studies exploring its potential as an antibacterial agent. For instance, in silico evaluations of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives have been performed to assess their potential as antibacterial agents researchgate.net. These studies on related compounds underscore the potential utility of molecular docking in elucidating the structure-activity relationships of this class of heterocyclic compounds.

The synthesis of various substituted oxazolo[4,5-b]pyridine derivatives has also been reported, indicating a foundational interest in this chemical space for drug discovery researchgate.net. Future computational work could build upon these synthetic efforts to explore the therapeutic potential of the broader class of oxazolopyridines, including this compound. Such studies would be invaluable in identifying potential protein targets and optimizing the ligand's structure for enhanced binding affinity and selectivity.

Given the absence of specific data, the following table remains hypothetical and serves to illustrate the type of information that would be generated from a molecular docking study of this compound.

Hypothetical Molecular Docking Data for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Not Yet InvestigatedN/AN/AN/A
Not Yet InvestigatedN/AN/AN/A

As research into the pharmacological activities of oxazolopyridine derivatives continues, it is anticipated that molecular docking studies on this compound will be undertaken to unlock its therapeutic potential. These future investigations will be crucial in providing detailed insights into its binding modes and guiding the development of novel therapeutic agents.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Bromooxazolo[4,5-c]pyridine. By analyzing ¹H and ¹³C NMR spectra, chemists can confirm the connectivity of atoms within the molecule and deduce its precise structure.

Structural Assignment: The ¹H NMR spectrum of oxazolo[4,5-c]pyridine derivatives provides key information about the protons on the fused ring system. For instance, in related 2-phenyl-oxazolo[4,5-b]pyridine compounds, distinct signals are observed for the protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are influenced by the electronic environment created by the fused oxazole (B20620) ring and any substituents. In the case of 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, the protons H-5 and H-7 on the pyridine ring appear as doublets due to coupling with each other researchgate.net. Similarly, for this compound, specific resonances corresponding to the three protons on the heterocyclic core would be expected in characteristic regions of the spectrum, allowing for definitive structural confirmation.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and oxazole rings are sensitive to the presence of the bromine substituent and the nitrogen and oxygen heteroatoms. For example, in derivatives of oxazolo[4,5-b]pyridine (B1248351), distinct signals for each carbon atom in the heterocyclic framework have been assigned, confirming the fused-ring structure researchgate.net.

Reaction Monitoring: NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real time nih.gov. For the synthesis of this compound, a series of ¹H NMR spectra can be acquired at regular intervals to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of any transient intermediates or byproducts. The robustness of modern NMR techniques allows for reliable monitoring even when reaction conditions cause sample inhomogeneity or spectral distortions nih.gov.

Interactive Data Table: Representative ¹H NMR Data for a Related Oxazolopyridine Derivative Note: This data is for 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine and is illustrative of the type of data obtained for this class of compounds.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.475–8.515d2.052
H-77.780–7.775d2.052
Aromatic (phenyl)8.077–8.107d9.232
Aromatic (phenyl)6.718–6.748d9.232
CH₂ (ethyl)3.412–3.482q
CH₃ (ethyl)1.205–1.250t

Source: Adapted from ResearchGate researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition of this compound (C₆H₃BrN₂O). The calculated monoisotopic mass is 197.94289 Da uni.lu. Experimental HRMS analysis of a related compound, 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, found an exact mass of 345.0454, which was in close agreement with the calculated mass of 345.0477, confirming its molecular formula researchgate.net. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For fused heterocyclic systems like oxazolopyridines, fragmentation pathways often involve the successive loss of small, stable molecules or radicals researchgate.netsapub.org. The study of related imidazo[4,5-b]pyridine cores shows that fragmentation often occurs after protonation, with distinct pathways proposed based on MS/MS spectra mdpi.com. For this compound, expected fragmentation could involve the loss of CO, HCN, or the bromine radical, leading to characteristic fragment ions that help to confirm the arrangement of the fused rings.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

AdductFormulaPredicted m/z
[M+H]⁺[C₆H₄BrN₂O]⁺198.95017
[M+Na]⁺[C₆H₃BrN₂NaO]⁺220.93211
[M-H]⁻[C₆H₂BrN₂O]⁻196.93561
[M+NH₄]⁺[C₆H₇BrN₃O]⁺215.97671
[M+K]⁺[C₆H₃BrKN₂O]⁺236.90605

Source: Adapted from PubChem uni.lu

X-ray Crystallography for Absolute Stereochemistry and Conformation

Crystallographic studies on other fused heterocyclic systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, detail the crystal system, space group, and unit cell parameters mdpi.comresearchgate.net. These studies also reveal important information about intermolecular interactions, such as π–π stacking and hydrogen bonding, which govern the packing of molecules in the crystal lattice mdpi.comresearchgate.net. It is expected that this compound would also exhibit a planar structure and engage in similar intermolecular interactions.

Interactive Data Table: Representative Crystallographic Data for a Related Fused Heterocycle Note: This data is for 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and is illustrative.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
V (ų)900.07(5)

Source: Adapted from MDPI mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the molecule's conjugation and photophysical properties.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic heterocyclic system. The pyridine moiety itself typically shows an absorption maximum around 254 nm researchgate.net. The fusion of the oxazole ring and the presence of the bromine substituent will influence the energy of these transitions, likely causing a shift in the absorption maxima.

Studies on related oxazolo[4,5-b]pyridine derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption and fluorescence properties researchgate.net. For instance, the absorption spectra of these compounds show behavior characteristic of molecules with charge-transfer character researchgate.net. The solvent polarity can also play a significant role, with changes in solvent often leading to shifts in the absorption bands, a phenomenon known as solvatochromism nih.gov. Probing the acidic properties of solid catalysts using pyridine UV-Vis spectroscopy has shown that interactions with different sites (Brønsted acid, Lewis acid, hydroxyl groups) lead to characteristic absorption bands uu.nl. This indicates that the electronic properties of the pyridine core are sensitive to its environment.

The photophysical properties of this compound, including its potential for fluorescence, would be determined by the nature of its lowest energy excited state and the efficiency of radiative versus non-radiative decay pathways.

Interactive Data Table: Expected Electronic Transitions for Pyridine-Based Systems

Transition TypeDescriptionTypical Wavelength Region
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital.Shorter wavelength, high intensity
n → πExcitation of a non-bonding electron (from N or O) to a π antibonding orbital.Longer wavelength, lower intensity

Synthetic Applications of 4 Bromooxazolo 4,5 C Pyridine in Chemical Synthesis

Role as a Versatile Building Block for Complex Heterocyclic Architectures

The bromine atom at the 4-position of the oxazolo[4,5-c]pyridine core is a key functional group that enables its use as a versatile building block in cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for forming carbon-carbon bonds, and brominated heterocycles are common substrates in these transformations. nih.govorganic-chemistry.org

The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryls and other conjugated systems. organic-chemistry.org In this reaction, the 4-bromooxazolo[4,5-c]pyridine can react with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position, leading to the generation of complex heterocyclic structures. nih.gov The reaction conditions for Suzuki-Miyaura couplings of heteroaryl bromides are well-established, often utilizing catalysts like tetrakis(triphenylphosphine)palladium(0) or systems based on palladium(II) acetate with specialized phosphine ligands. researchgate.netnih.gov

The versatility of this approach is demonstrated by the successful coupling of various brominated pyridines and other heterocycles with different boronic acids, yielding products with significant structural diversity. researchgate.netmdpi.com For instance, the coupling of substituted pyridylboronic acids with heteroaryl bromides has been shown to produce novel heteroarylpyridines in good yields. researchgate.net Similarly, the functionalization of other fused heterocyclic systems has been achieved through these cross-coupling strategies.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles (Analogous to this compound)
Bromo-HeterocycleCoupling PartnerCatalyst SystemProductYield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh3)4 / Na2CO32-PhenylpyridineGood researchgate.net
3-Bromoquinoline2-Methoxy-5-pyridylboronic acidPd(PPh3)4 / Na2CO33-(2-Methoxy-5-pyridyl)quinolineHigh researchgate.net
5-Bromopyrimidine2-Chloro-5-pyridylboronic acidPd(PPh3)4 / Na2CO35-(2-Chloro-5-pyridyl)pyrimidineModerate researchgate.net
4-BromoanisoleStannyl-diazocinePd(OAc)2 / XPhos4-Anisyl-diazocine90 nih.gov

Precursor in the Development of Advanced Materials, such as Photovoltaic Polymers

Fused heterocyclic systems analogous to oxazolo[4,5-c]pyridine are of significant interest in materials science, particularly in the development of organic electronics. Donor-acceptor (D-A) type conjugated polymers are a key class of materials used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). nih.govresearchgate.net In these polymers, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone to tune the material's optical and electronic properties, such as the bandgap. nih.gov

Pyridine-containing fused heterocycles, like thiadiazolo[3,4-c]pyridine, have been successfully employed as potent electron-accepting units in the design of low bandgap polymers for electrochromic and photovoltaic applications. nih.govresearchgate.net The incorporation of such units can lead to polymers with broad absorption spectra and favorable redox properties. researchgate.net

Through polymerization reactions, such as Stille or Suzuki polycondensation, this compound could potentially be incorporated into polymer chains. After converting the bromo- derivative to a distannyl or diboronic ester derivative, it could be copolymerized with a suitable electron-rich comonomer. The resulting polymer would feature the electron-deficient oxazolo[4,5-c]pyridine unit, which could contribute to the desired electronic structure for applications in organic solar cells or other electronic devices. The synthesis of polymers containing thiadiazolo[3,4-c]pyridine units has demonstrated the viability of this approach for creating materials with fast-switching electrochromic behavior and low bandgaps. nih.gov

Utilization in Scaffold Decoration for the Generation of Diversified Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries containing a diverse range of compounds based on a common core structure, or scaffold, is a crucial strategy for identifying new therapeutic agents. nih.govnih.gov The pyridine (B92270) scaffold and its fused derivatives are prevalent in biologically active molecules and approved drugs, making them attractive cores for library synthesis. nih.govnih.gov

This compound is an ideal starting point for scaffold decoration. The bromine atom acts as a handle for introducing a wide variety of substituents through reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling. nih.gov This allows for the systematic modification of the 4-position of the oxazolopyridine core, leading to a library of analogues with diverse chemical properties. For example, a library of 2-phenyloxazolo[4,5-b]pyridine derivatives has demonstrated potent antibacterial activity, highlighting the value of this scaffold in drug discovery. nih.gov

Microwave-assisted synthesis has been shown to be a powerful tool for the rapid generation of such libraries. researchgate.net By subjecting this compound to a range of coupling partners under high-throughput conditions, a large and diversified library of compounds can be efficiently synthesized. These libraries can then be screened for biological activity against various targets, facilitating the discovery of new lead compounds.

Table 2: Potential Reactions for Scaffold Decoration of this compound
Reaction TypeCoupling PartnerResulting Functional Group at 4-positionPotential Application
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidsAryl / HeteroarylModulating electronic properties, introducing recognition motifs
Buchwald-Hartwig AminationAmines (primary, secondary)AminoIntroducing basic centers, hydrogen bond donors/acceptors
Sonogashira CouplingTerminal AlkynesAlkynylCreating rigid linkers, extending conjugation
Heck CouplingAlkenesAlkenylIntroducing flexible linkers, Michael acceptors

Application in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can coordinate to a metal center and precisely control its reactivity, selectivity, and stability. researchgate.net Nitrogen-containing heterocyclic compounds are a cornerstone of ligand design due to the strong coordination of their nitrogen atoms to a wide range of transition metals. researchgate.netnih.gov Ligands such as 2,2'-bipyridine and its derivatives are ubiquitous in coordination chemistry and catalysis. researchgate.net

Derivatives of oxazolo[4,5-c]pyridine are attractive candidates for ligand design. The scaffold contains two potential coordination sites: the pyridine nitrogen and the oxazole (B20620) nitrogen. By functionalizing the 4-position, it is possible to introduce additional donor atoms, creating multidentate ligands that can form stable chelate complexes with metal ions. For example, a substituent bearing a phosphine, another pyridine, or an oxazoline group could be introduced via cross-coupling, resulting in bidentate or tridentate ligands. nih.gov

The electronic properties of the oxazolo[4,5-c]pyridine ring can influence the donor ability of the nitrogen atoms and, consequently, the catalytic properties of the resulting metal complex. The ability to systematically vary the substituent at the 4-position allows for the fine-tuning of these electronic and steric properties. This tuning is critical for optimizing catalyst performance in various applications, such as cross-coupling reactions, asymmetric catalysis, and oxidation catalysis. nih.govsemanticscholar.org The development of pyridine-oxazoline (pyrox) and (1H-pyrazolyl)pyridine ligands demonstrates the success of using functionalized pyridine systems to create effective ligands for stabilizing metal complexes and mediating catalytic transformations. researchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.